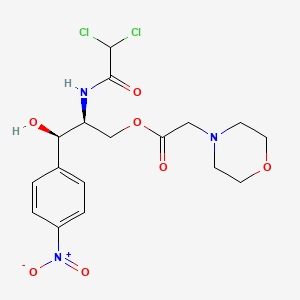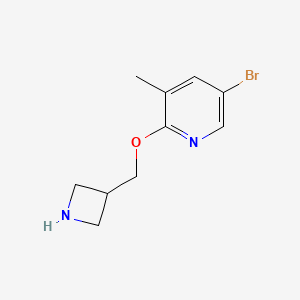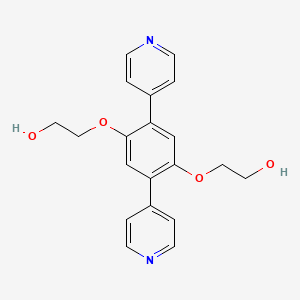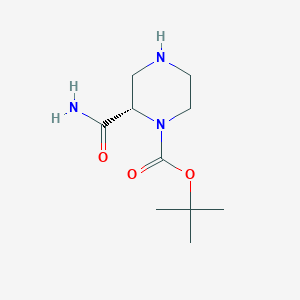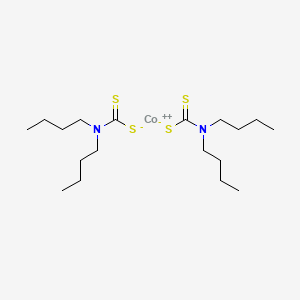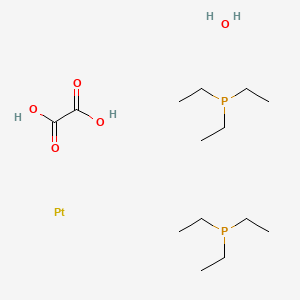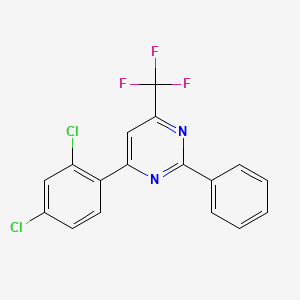
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a versatile chemical compound known for its unique structural properties and wide range of applications in scientific research This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the use of commercially available starting materials and specific reaction conditions. One common synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with trifluoromethylpyrimidine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms in the dichlorophenyl group makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl or pyrimidine rings .
科学研究应用
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
相似化合物的比较
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
2-Phenylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4,6-Dichloro-2-methylthiopyrimidine: This compound is used as a starting material for the synthesis of various pyrimidine derivatives and has different reactivity compared to this compound.
属性
分子式 |
C17H9Cl2F3N2 |
|---|---|
分子量 |
369.2 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H9Cl2F3N2/c18-11-6-7-12(13(19)8-11)14-9-15(17(20,21)22)24-16(23-14)10-4-2-1-3-5-10/h1-9H |
InChI 键 |
GEZNZWKHNPIQPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



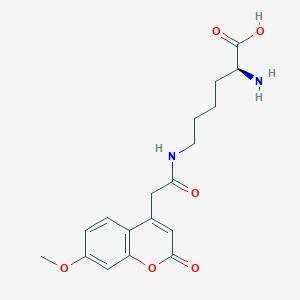
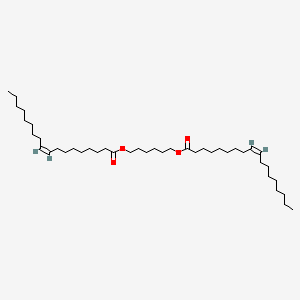
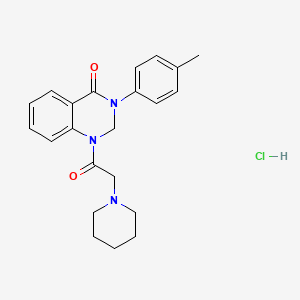
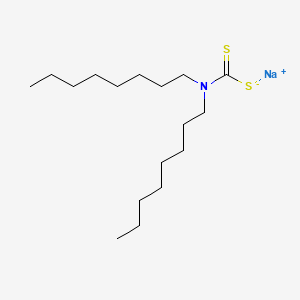
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
